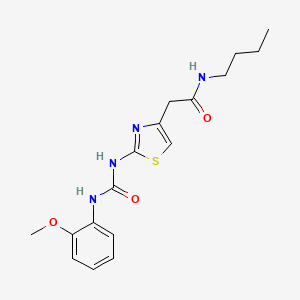

N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

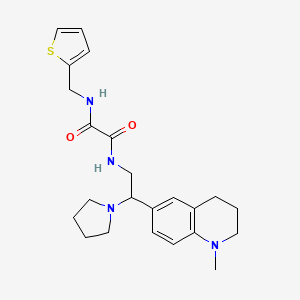

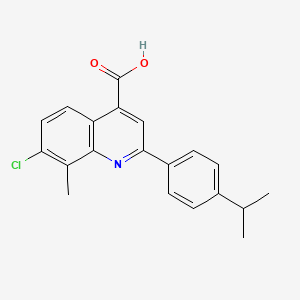

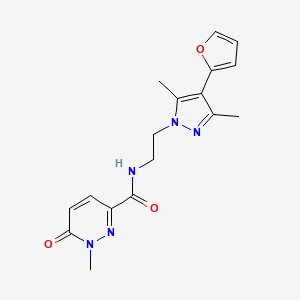

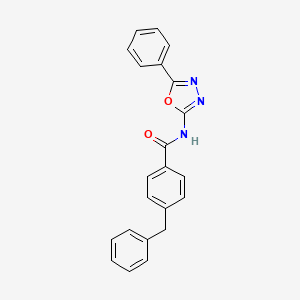

“N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are a class of heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research into the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, provides insights into the biochemical interactions and toxicological pathways of similar chemical compounds in biological systems. These studies help understand how variations in chemical structure can influence metabolic processes, potentially offering a framework for assessing the behavior of related compounds like N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in living organisms. The comparative metabolism study in human and rat liver microsomes underscores the significance of species-specific responses to chemical exposure, which could be relevant for evaluating the safety and environmental impact of new chemicals (Coleman et al., 2000).

Synthesis and Antimicrobial Activity of Ureidocephalosporins

The synthesis and evaluation of antimicrobial activities of ureidocephalosporins highlight the potential for chemical compounds with ureido and acetamido functionalities to serve as effective antibacterial and antifungal agents. This research indicates the broader applicability of incorporating specific functional groups into chemical structures to target microbial pathogens, suggesting that similar strategies could be explored for this compound, particularly if antimicrobial properties are of interest (Maier et al., 1986).

Antioxidant and Anti-inflammatory Properties of Thiazole Derivatives

The investigation into N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives for their biological activities, including antioxidant and anti-inflammatory properties, demonstrates the utility of thiazole and acetamide moieties in medicinal chemistry. The significant activity for urease inhibition observed in these compounds points to the potential for designing molecules with specific therapeutic targets by manipulating the chemical structure. This could inspire further research into the therapeutic applications of this compound, especially in areas where inflammation and oxidative stress are key pathological factors (Gull et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While thiazole derivatives have been used in various drugs, they should be handled with care and used responsibly . The specific safety and hazard information for “N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is not provided in the retrieved sources.

Properties

IUPAC Name |

N-butyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-12-11-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVMOOUWILGTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)

![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)